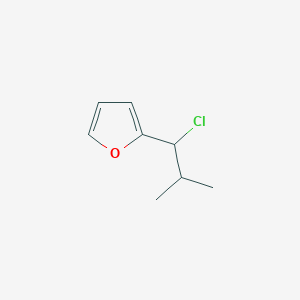

Furan, 2-(1-chloro-2-methylpropyl)-

Description

Contextualization of Furan-Derived Halogenated Organic Scaffolds

Furan (B31954) and its derivatives are prevalent in numerous natural products and pharmacologically active molecules. The introduction of a halogen atom to a furan ring can modulate its chemical stability, lipophilicity, and metabolic pathways. This strategic halogenation is a key tool for fine-tuning the properties of lead compounds in drug discovery. The carbon-halogen bond can also serve as a reactive handle for further synthetic transformations, allowing for the construction of more complex molecular architectures.

Overview of Research Trajectories in Furan-Substituted Alkyl Halides

Research into furan-substituted alkyl halides is multifaceted. One major trajectory involves their use as building blocks in organic synthesis. The halogen atom, being a good leaving group, facilitates nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. Another significant area of research is the exploration of their biological profiles, as the combination of the furan moiety and the alkyl halide can lead to potent antimicrobial, antifungal, or anticancer agents. wikipedia.orgontosight.ai

Scope and Significance of Academic Inquiry into Furan, 2-(1-chloro-2-methylpropyl)-

Furan, 2-(1-chloro-2-methylpropyl)-, with the chemical formula C8H11ClO and CAS number 917769-49-4, is a specific example of a furan-substituted alkyl halide. bldpharm.combldpharm.com While dedicated research on this exact molecule is not extensively published, its structure suggests significant academic interest. The presence of a chiral center at the carbon atom bearing the chlorine atom adds a layer of complexity and potential for stereoselective reactions and applications. Academic inquiry into this compound would likely focus on its synthesis, stereochemistry, and reactivity, particularly the substitution of the chlorine atom and reactions involving the furan ring. Understanding these aspects is crucial for unlocking its potential in synthetic and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

917769-49-4 |

|---|---|

Molecular Formula |

C8H11ClO |

Molecular Weight |

158.62 g/mol |

IUPAC Name |

2-(1-chloro-2-methylpropyl)furan |

InChI |

InChI=1S/C8H11ClO/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,1-2H3 |

InChI Key |

LTCHETGEQWBEMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CO1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemo , Regio , and Stereoselective Synthesis of Furan, 2 1 Chloro 2 Methylpropyl

Historical Perspectives on Synthetic Routes to Furan-Substituted Alkyl Halides

Historically, the synthesis of furan-substituted alkyl halides has been intrinsically linked to the fundamental reactivity of the furan (B31954) ring. Early methods often relied on classical electrophilic substitution and functional group interconversion. The inherent electron-rich nature of the furan ring makes it susceptible to electrophilic attack, primarily at the C2 and C5 positions.

One of the earliest and most straightforward approaches to introducing an alkyl chain onto a furan ring is through Friedel-Crafts acylation, followed by reduction of the resulting ketone. The acyl group can be introduced with high regioselectivity at the 2-position of furan using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. Subsequent reduction of the carbonyl group, for instance, through a Clemmensen or Wolff-Kishner reduction, would yield a 2-alkylfuran. The halogen could then be introduced on the alkyl side-chain through radical halogenation, although this method often suffers from a lack of selectivity and the formation of multiple products.

Alternatively, the Vilsmeier-Haack reaction could be employed to introduce a formyl group at the 2-position of furan. The resulting 2-furaldehyde is a versatile intermediate that can undergo olefination reactions, such as the Wittig reaction, to build the required carbon skeleton. Subsequent hydrohalogenation of the resulting alkene would then introduce the chloro-substituent. However, controlling the regioselectivity of the hydrohalogenation according to Markovnikov's or anti-Markovnikov's rule would be a critical consideration.

These classical methods, while foundational, often required harsh reaction conditions and stoichiometric reagents, and they offered limited control over stereochemistry.

Contemporary Approaches to the Synthesis of Furan, 2-(1-chloro-2-methylpropyl)-

Modern synthetic chemistry offers a more refined and versatile toolkit for the construction of complex molecules like Furan, 2-(1-chloro-2-methylpropyl)-. These contemporary methods provide greater control over selectivity and often employ milder reaction conditions.

Strategies Involving Furan Ring Functionalization

The direct functionalization of the furan ring remains a cornerstone of synthetic strategy. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for creating carbon-carbon bonds with high precision. mdpi.com For instance, a palladium-catalyzed Suzuki or Stille coupling could be used to attach a pre-functionalized alkyl chain to a 2-halofuran.

Another powerful technique is the direct C-H functionalization of furans. rsc.org This approach avoids the need for pre-halogenated furan starting materials. Palladium-catalyzed alkylations of furans with alkyl halides have been reported, offering a direct route to 2-alkylfurans. rsc.org

Organolithium chemistry also provides a reliable method for the functionalization of the furan ring. Deprotonation of furan at the 2-position with a strong base like n-butyllithium generates 2-furyllithium, a potent nucleophile. This can then react with an appropriate electrophile, such as an isovaleraldehyde (B47997), to form the carbon skeleton of the side chain. Subsequent chlorination of the resulting alcohol would yield the target molecule.

Methodologies for Constructing the 1-chloro-2-methylpropyl Side Chain

The construction of the 1-chloro-2-methylpropyl side chain can be approached in several ways. One strategy involves the reaction of 2-furyllithium with isovaleraldehyde (3-methylbutanal). This would generate 1-(furan-2-yl)-2-methylpropan-1-ol. The resulting secondary alcohol can then be converted to the corresponding chloride using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).

Alternatively, a Grignard reagent derived from a 2-halofuran could be reacted with isovaleraldehyde. The subsequent chlorination of the alcohol would again lead to the desired product.

Another approach involves the Friedel-Crafts acylation of furan with isovaleryl chloride. This would produce 2-isovalerylfuran. Reduction of the ketone to the corresponding alcohol, followed by chlorination, provides a viable route.

A summary of potential synthetic strategies is presented in the table below:

| Starting Material | Key Reactions | Intermediate | Final Product |

| Furan | Friedel-Crafts acylation with isovaleryl chloride, reduction, chlorination | 2-Isovalerylfuran, 1-(Furan-2-yl)-2-methylpropan-1-ol | Furan, 2-(1-chloro-2-methylpropyl)- |

| Furan | Vilsmeier-Haack formylation, Wittig reaction with an appropriate ylide, hydrochlorination | 2-Furaldehyde, 2-(2-methylprop-1-en-1-yl)furan | Furan, 2-(1-chloro-2-methylpropyl)- |

| 2-Bromofuran | Grignard formation, reaction with isovaleraldehyde, chlorination | 1-(Furan-2-yl)-2-methylpropan-1-ol | Furan, 2-(1-chloro-2-methylpropyl)- |

| Furan | Lithiation with n-BuLi, reaction with isovaleraldehyde, chlorination | 1-(Furan-2-yl)-2-methylpropan-1-ol | Furan, 2-(1-chloro-2-methylpropyl)- |

Green Chemistry Principles in the Synthesis of Furan, 2-(1-chloro-2-methylpropyl)-

The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.orgund.eduuliege.becatalysis-summit.comrsc.org Many furan derivatives can be sourced from renewable biomass, which aligns with the principle of using renewable feedstocks. catalysis-summit.com For instance, furfural, a key starting material for many furan compounds, is produced from the dehydration of pentose (B10789219) sugars found in agricultural waste. catalysis-summit.com

In the synthesis of Furan, 2-(1-chloro-2-methylpropyl)-, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, catalytic C-H functionalization would have a higher atom economy than a multi-step synthesis involving protecting groups.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. Transition-metal-catalyzed cross-coupling and C-H functionalization reactions are excellent examples. mdpi.comrsc.org

Safer Solvents and Auxiliaries: Choosing solvents that are less toxic and environmentally benign. The use of water or bio-derived solvents is encouraged.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Stereoselective Synthesis and Enantiomeric Control in Furan, 2-(1-chloro-2-methylpropyl)- Production

The 1-chloro-2-methylpropyl side chain contains a stereocenter at the carbon atom bonded to both the furan ring and the chlorine atom. Therefore, Furan, 2-(1-chloro-2-methylpropyl)- can exist as a pair of enantiomers. The control of this stereocenter is a significant challenge in modern organic synthesis.

Chiral Auxiliary and Asymmetric Catalysis Approaches

To achieve enantiomeric control, two primary strategies can be employed: the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, a furan derivative could be attached to a chiral auxiliary. Subsequent alkylation or acylation of the furan ring would proceed with a high degree of facial selectivity, dictated by the steric and electronic properties of the auxiliary. After the desired stereocenter is established, the chiral auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations. acs.org

Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. This approach is often more efficient than the use of chiral auxiliaries as only a small amount of the chiral catalyst is required. For the synthesis of Furan, 2-(1-chloro-2-methylpropyl)-, an asymmetric reduction of a precursor ketone, 2-isovalerylfuran, could be employed. Chiral catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, are highly effective for the asymmetric hydrogenation of ketones.

Another powerful method is the use of chiral Lewis acids to catalyze the reaction of a furan nucleophile with an electrophile. This can control the facial selectivity of the attack on the electrophile, leading to an enantiomerically enriched product.

The table below summarizes potential stereoselective approaches:

| Approach | Description | Example |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the furan substrate to direct the stereochemistry of a reaction. | Use of an Evans oxazolidinone auxiliary on a furan derivative, followed by alkylation and removal of the auxiliary. |

| Asymmetric Catalysis | A chiral catalyst is used to selectively produce one enantiomer of the product. | Asymmetric reduction of 2-isovalerylfuran using a chiral ruthenium catalyst. |

| Chiral Lewis Acid Catalysis | A chiral Lewis acid promotes the enantioselective reaction of a furan nucleophile with an electrophile. | Reaction of 2-furyllithium with isovaleraldehyde in the presence of a chiral ligand and a Lewis acid. |

Diastereoselective Synthesis of Furan, 2-(1-chloro-2-methylpropyl)-

The creation of "Furan, 2-(1-chloro-2-methylpropyl)-" with a defined stereochemistry at its two chiral centers—the carbon bearing the chlorine atom and the adjacent carbon of the methylpropyl group—necessitates the use of diastereoselective synthetic strategies. While specific literature detailing the diastereoselective synthesis of this exact compound is limited, general principles of asymmetric synthesis can be applied.

One potential strategy involves the diastereoselective addition of a 2-methylpropyl organometallic reagent to a suitable 2-furoyl chloride precursor. The stereochemical outcome of such a reaction can often be influenced by the use of chiral ligands or auxiliaries.

Another approach could be the diastereoselective reduction of a ketone precursor, such as 1-(furan-2-yl)-2-methylpropan-1-one. The subsequent conversion of the resulting alcohol to the chloride would need to proceed with retention or a predictable inversion of configuration.

Furthermore, methods involving the reaction of carbanions of aryl 3-chloropropylsulfoxides with aldehydes have been shown to produce 2,3-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov The stereochemical control in these reactions is often dictated by the formation of a cyclic transition state. nih.gov While this applies to tetrahydrofurans, similar principles could be explored for the synthesis of substituted furans. The Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl compound and an alkene, can also be employed to generate furan derivatives with high diastereoselectivity. researchgate.net The relative stability of the biradical intermediates in this reaction plays a crucial role in determining the stereochemical outcome. researchgate.net

A hypothetical diastereoselective synthesis could proceed as follows, with the diastereomeric ratio being highly dependent on the choice of catalyst, solvent, and temperature.

| Step | Reaction | Reagents and Conditions | Expected Diastereomeric Ratio (Hypothetical) |

| 1 | Friedel-Crafts Acylation | Furan, Isobutyryl chloride, Lewis Acid (e.g., AlCl₃) | N/A |

| 2 | Asymmetric Reduction | 1-(Furan-2-yl)-2-methylpropan-1-one, Chiral reducing agent (e.g., (R)-CBS-oxazaborolidine), Borane | >90:10 |

| 3 | Chlorination | (1R)-1-(Furan-2-yl)-2-methylpropan-1-ol, Thionyl chloride, Pyridine | >95:5 (with retention) |

This table represents a hypothetical reaction sequence and the expected diastereomeric ratios are illustrative. Actual results would require experimental validation.

Optimization and Scale-Up Considerations for Synthetic Pathways

Transitioning a synthetic route from a laboratory scale to an industrial process requires careful optimization of various parameters to ensure efficiency, safety, and cost-effectiveness. For the synthesis of "Furan, 2-(1-chloro-2-methylpropyl)-", several key factors would need to be addressed.

Key Optimization Parameters:

Catalyst Loading and Efficiency: In catalytic steps, such as a potential asymmetric reduction, minimizing the amount of catalyst without compromising yield and diastereoselectivity is crucial for reducing costs.

Reaction Concentration: Increasing the concentration of reactants can improve throughput, but may also lead to side reactions or issues with heat dissipation.

Temperature and Pressure Control: Precise control over these parameters is vital for maintaining selectivity and preventing decomposition, especially for thermally sensitive furan rings.

Solvent Selection and Recovery: The choice of solvent impacts reaction rates, solubility, and ease of product isolation. Implementing solvent recovery and recycling systems is essential for large-scale, environmentally friendly production.

Purification Methods: Moving from laboratory-scale chromatography to industrial-scale purification methods like crystallization or distillation is a critical step. Developing a robust crystallization process can directly yield the desired diastereomer in high purity.

Scale-Up Challenges:

Mixing and Heat Transfer: Ensuring efficient mixing and heat transfer in large reactors is critical to maintain consistent reaction conditions and prevent the formation of localized hot spots that could lead to side products or safety hazards.

Reagent Addition Rates: The rate of addition of reagents can significantly affect selectivity and impurity profiles. This needs to be carefully controlled during scale-up.

Process Safety: A thorough hazard analysis of each step is necessary to identify potential risks, such as runaway reactions or the handling of hazardous reagents like thionyl chloride.

| Parameter | Laboratory Scale | Pilot Plant Scale | Industrial Scale |

| Batch Size | mg - g | kg | Tonnes |

| Purification | Chromatography | Crystallization / Distillation | Crystallization / Distillation |

| Heat Transfer | Surface area to volume ratio is high | Intermediate | Surface area to volume ratio is low |

| Mixing | Stir bars | Impellers | Baffles and multiple impellers |

| Safety | Fume hood | Process safety management systems | HAZOP studies, dedicated safety infrastructure |

This table provides a general comparison of considerations at different scales of chemical synthesis.

Reaction Mechanisms and Chemical Reactivity of Furan, 2 1 Chloro 2 Methylpropyl

Reactivity of the Furan (B31954) Ring System in the Presence of the Halogenated Alkyl Substituent

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. The 2-alkyl substituent, being an electron-donating group, further activates the ring towards such reactions.

Electrophilic Aromatic Substitution Reactions on the Furan Moiety

Furan and its derivatives are significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. For 2-substituted furans, the incoming electrophile predominantly attacks the C5 position (the other α-position), as the intermediate carbocation is more stabilized by resonance compared to attack at the C3 or C4 positions. The alkyl group at the C2 position directs the substitution to the C5 position due to its electron-donating nature.

The general mechanism involves the attack of an electrophile (E+) on the electron-rich furan ring, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex. The subsequent loss of a proton from the site of attack restores the aromaticity of the furan ring.

Table 1: Regioselectivity in Electrophilic Substitution of 2-Substituted Furans

| Position of Attack | Stability of Intermediate | Major/Minor Product |

|---|---|---|

| C5 (α') | High (3 resonance structures) | Major |

| C3 (β) | Low (2 resonance structures) | Minor |

Ring Opening and Rearrangement Reactions Involving the Furan Core

The furan ring is susceptible to ring-opening reactions under acidic conditions. The reaction is initiated by the protonation of the furan ring, typically at an α-carbon (C2 or C5), which disrupts the aromatic system. whiterose.ac.uk This leads to the formation of a carbocation that can be attacked by a nucleophile, such as water, resulting in a dihydrofuranol derivative. whiterose.ac.uk Further protonation and rearrangement can lead to the formation of acyclic dicarbonyl compounds. For instance, the acid-catalyzed hydrolysis of furan derivatives often yields 1,4-dicarbonyl compounds. The stability of the furan ring in Furan, 2-(1-chloro-2-methylpropyl)- makes harsh acidic conditions necessary to induce such ring-opening reactions.

Transformations Involving the 1-chloro-2-methylpropyl Side Chain

The side chain contains a secondary chloride, which is a versatile functional group for various transformations. The carbon atom bonded to the chlorine is a key reactive center.

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The chlorine atom on the side chain can be displaced by a variety of nucleophiles. thieme-connect.de These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. researchgate.netresearchgate.net

SN2 Mechanism: A strong, unhindered nucleophile in a polar aprotic solvent would favor a bimolecular substitution (SN2). The nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced in a single, concerted step. researchgate.net

SN1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed via a unimolecular (SN1) pathway. This involves the initial, rate-determining departure of the chloride ion to form a secondary carbocation intermediate at the carbon adjacent to the furan ring. This carbocation is stabilized by resonance with the electron-rich furan ring, making the SN1 pathway more favorable than for a typical secondary alkyl chloride. The nucleophile then rapidly attacks the carbocation.

Table 2: Factors Influencing Nucleophilic Substitution Mechanism

| Factor | Favors SN1 | Favors SN2 |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g.,⁻OH, ⁻OR, CN⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate | Secondary, stabilized carbocation | Primary > Secondary |

Studies on analogous 2-(1-chloroalkyl)furans have shown successful substitution with nucleophiles like sodium diethyl phosphite. thieme-connect.deacs.org

Elimination Reactions Leading to Alkene Formation

When Furan, 2-(1-chloro-2-methylpropyl)- is treated with a strong base, an elimination reaction can occur, leading to the formation of an alkene. chadsprep.com These reactions typically follow either an E1 or E2 mechanism.

E2 Mechanism: A strong, sterically hindered base (e.g., potassium tert-butoxide) will favor a bimolecular elimination (E2). The base abstracts a proton from a carbon adjacent to the one bearing the chlorine, while simultaneously the C-Cl bond breaks and a double bond is formed.

E1 Mechanism: E1 reactions proceed through the same carbocation intermediate as SN1 reactions. After the formation of the carbocation, a weak base (which can be the solvent) removes an adjacent proton to form the alkene. E1 reactions often compete with SN1 reactions.

The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. chadsprep.com In the case of Furan, 2-(1-chloro-2-methylpropyl)-, elimination could result in two possible alkene products.

Radical Reactions and Their Propensity

The 1-chloro-2-methylpropyl side chain can also participate in radical reactions. Free radical reactions are typically initiated by heat or UV light and involve intermediates with unpaired electrons. numberanalytics.commasterorganicchemistry.com

A key radical reaction is the abstraction of a hydrogen atom. The hydrogen atom on the carbon directly attached to the furan ring (the C1 position of the side chain) is analogous to a benzylic hydrogen. Abstraction of this hydrogen atom would lead to a radical that is stabilized by resonance with the furan ring, making this position particularly susceptible to radical attack. youtube.com

Under photochemical conditions, free radical halogenation could potentially occur on the side chain. numberanalytics.com Furthermore, the presence of the halogen atom allows for the possibility of radical cyclization reactions if an appropriate unsaturated moiety is present elsewhere in the molecule or introduced. acs.orgnih.govmdpi.com Studies on the reactions of hydroxyl radicals with alkylated furans have shown that H-atom abstraction from the substituent groups is a viable reaction pathway. whiterose.ac.uk Photochemical reactions, such as the Paternò–Büchi reaction, involve the formation of biradical intermediates and represent another potential pathway for reactivity, although these typically involve the furan ring itself. researchgate.net

Intermolecular and Intramolecular Reactivity Patterns

The reactivity of Furan, 2-(1-chloro-2-methylpropyl)- can be categorized into reactions involving the alkyl halide side chain and those involving the furan ring.

Reactions at the Alkyl Halide Side Chain:

The carbon atom bonded to the chlorine is a secondary carbon, which allows for both SN1 and SN2 nucleophilic substitution reactions, as well as E1 and E2 elimination reactions. The specific pathway is influenced by the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution: Strong, unhindered nucleophiles in polar aprotic solvents will favor an SN2 mechanism, leading to inversion of stereochemistry at the chlorinated carbon. pdx.edulibretexts.org Weaker nucleophiles in polar protic solvents are more likely to proceed via an SN1 mechanism, involving a secondary carbocation intermediate stabilized by the adjacent furan ring. The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide, while the SN2 reaction rate depends on the concentrations of both the alkyl halide and the nucleophile. pdx.edulibretexts.orglibretexts.org The steric hindrance from the bulky isopropyl group and the furan ring will slow down the rate of SN2 reactions. pdx.edu

Elimination Reactions: Strong, bulky bases will favor E2 elimination to form an alkene. Less hindered, strong bases can also lead to E2 products. In the presence of a weak base/nucleophile, an E1 reaction can compete with the SN1 reaction, particularly at higher temperatures.

Reactivity of the Furan Ring:

The furan ring is an aromatic system with a resonance energy of approximately 16 kcal/mol, making it less aromatic than benzene but still capable of undergoing reactions typical of aromatic compounds. acs.org

Electrophilic Aromatic Substitution: The furan ring is highly activated towards electrophilic substitution, with a preference for reaction at the C5 position (and to a lesser extent, the C3 position) due to the directing effect of the oxygen atom. However, the steric bulk of the 2-(1-chloro-2-methylpropyl)- substituent would likely direct incoming electrophiles to the C5 position. These reactions are often sensitive to acidic conditions, which can lead to polymerization or ring-opening. quiz-maker.com

Cycloaddition Reactions: Furan can act as a diene in Diels-Alder reactions. acs.orgnih.govnih.gov The reaction of Furan, 2-(1-chloro-2-methylpropyl)- with a dienophile would lead to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. The stereoselectivity (endo/exo) of these reactions can be influenced by the substituents on both the furan and the dienophile. nih.gov

Oxidation and Ring Opening: The furan ring is susceptible to oxidation. nih.govnih.gov Depending on the oxidizing agent and reaction conditions, this can lead to the formation of ring-opened products like enediones or other oxidized heterocycles. acs.orgnih.gov Acid-catalyzed ring opening of furans can also occur, particularly in the presence of water, leading to the formation of 1,4-dicarbonyl compounds. acs.orgmdpi.com

Intramolecular Reactivity:

While no specific examples of intramolecular reactions for Furan, 2-(1-chloro-2-methylpropyl)- were found, the potential exists for such reactions if a suitable nucleophilic group were present elsewhere on the molecule that could attack the electrophilic carbon of the alkyl chloride side chain, leading to the formation of a new ring system.

Table 1: General Intermolecular Reactivity of Substituted Furans

| Reaction Type | Reagents/Conditions | Products | Notes on Furan, 2-(1-chloro-2-methylpropyl)- |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Strong, unhindered nucleophiles (e.g., CN-, I-), polar aprotic solvent (e.g., DMSO, acetone) | Substituted product with inverted stereochemistry | Rate is sensitive to steric hindrance from the isopropyl group. pdx.edu |

| Nucleophilic Substitution (SN1) | Weak nucleophiles (e.g., H2O, ROH), polar protic solvent (e.g., ethanol) | Racemic mixture of substituted products | Carbocation intermediate is stabilized by the furan ring. |

| Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride (B1165640), N-phenylmaleimide) | 7-oxabicyclo[2.2.1]heptene derivatives | The 2-substituent influences the facial selectivity of the approach of the dienophile. nih.gov |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., acyl chlorides/Lewis acids for acylation) | 5-Substituted furan derivatives | The furan ring is highly activated, but sensitive to strong acids. quiz-maker.com |

| Ring Opening | Acidic conditions, water | 1,4-dicarbonyl compounds | A common side reaction under acidic conditions. mdpi.com |

Kinetic and Thermodynamic Aspects of Reactions Involving Furan, 2-(1-chloro-2-methylpropyl)-

Kinetics:

The kinetics of nucleophilic substitution at the chlorinated carbon will be highly dependent on the reaction mechanism.

SN2 Reactions: The rate law is second order: Rate = k[Furan, 2-(1-chloro-2-methylpropyl)-][Nucleophile]. libretexts.org The rate constant, k, will be influenced by the steric bulk of the 2-methylpropyl group, which hinders the backside attack of the nucleophile. pdx.edu

SN1 Reactions: The rate law is first order: Rate = k[Furan, 2-(1-chloro-2-methylpropyl)-]. pdx.edu The rate-determining step is the formation of the secondary carbocation. The stability of this carbocation, and thus the reaction rate, will be influenced by the electronic properties of the furan ring.

The kinetics of Diels-Alder reactions involving furans are often characterized by relatively low activation energies, but the reactions are reversible. nih.gov The presence of the bulky alkyl group at the 2-position may affect the rate of approach of the dienophile.

Thermodynamics:

The thermodynamics of reactions involving Furan, 2-(1-chloro-2-methylpropyl)- are governed by the change in enthalpy (ΔH) and entropy (ΔS) between reactants and products.

Diels-Alder Reactions: The cycloaddition of furans is typically an exothermic process (negative ΔH). However, the reaction also involves a significant decrease in entropy (negative ΔS) as two molecules combine to form one. This means that the equilibrium position is highly sensitive to temperature. At higher temperatures, the retro-Diels-Alder reaction becomes more favorable. nih.gov For the reaction of furan with maleic anhydride, the reaction is less exergonic than with less aromatic dienes, a difference that is comparable to the resonance energy of the furan ring. nih.gov

Ring Opening: The hydrogenation and subsequent ring-opening of furan to form compounds like 1-butanol (B46404) are thermodynamically favorable processes. Computational studies on the hydrogenation of furan on a Pd(111) surface have shown that while furan ring hydrogenation has a slightly lower energy barrier than ring opening, the ring opening of partially hydrogenated intermediates is more favorable. rsc.orgresearchgate.net At higher temperatures, ring-opened products are often the major products, indicating they are thermodynamically favored. rsc.org The table below provides calculated reaction and activation energies for the ring opening of furan on a Pd(111) surface, which can serve as an analogy.

Table 2: Calculated Reaction and Activation Energies for Furan Ring Opening on Pd(111) (Analogous System)

| Reaction Step | Forward Activation Energy (eV) | Reverse Activation Energy (eV) | Reaction Energy (eV) |

|---|---|---|---|

| Furan → Ring-Opened Furan | 1.24 | 1.30 | -0.06 |

| Tetrahydrofuran (THF) → Ring-Opened THF | 1.16 | 0.48 | 0.68 |

Data sourced from a DFT study on furan hydrogenation and ring opening on a Pd(111) surface. rsc.org

Advanced Computational and Theoretical Investigations of Furan, 2 1 Chloro 2 Methylpropyl

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic architecture of molecules. For 2-substituted furans, the nature of the substituent at the C2 position significantly modulates the electronic properties of the furan (B31954) ring. github.ioresearchgate.net The introduction of an alkyl group, such as the 1-chloro-2-methylpropyl group, is expected to influence the electron distribution and frontier molecular orbitals of the parent furan structure.

The HOMO and LUMO are critical in determining a molecule's reactivity and electronic behavior. iqce.jp The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. iqce.jp The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.comwuxiapptec.com

In furan and its simple alkyl derivatives, the HOMO is typically a π-orbital delocalized over the furan ring, while the LUMO is a π* anti-bonding orbital. cdnsciencepub.comsciforum.net The introduction of the 1-chloro-2-methylpropyl substituent is anticipated to raise the energy of the HOMO due to the electron-donating inductive effect of the alkyl portion, while the electronegative chlorine atom may have a counteracting, albeit more localized, effect. The LUMO energy is also expected to be perturbed. Based on studies of similar 2-substituted furans, the following are predicted electronic parameters for Furan, 2-(1-chloro-2-methylpropyl)-. jmaterenvironsci.comorientjchem.orgresearchgate.net

Table 1: Predicted Frontier Orbital Energies for Furan, 2-(1-chloro-2-methylpropyl)-

| Parameter | Predicted Energy (eV) | Description |

| HOMO Energy | -8.5 to -9.0 | The highest energy level occupied by electrons, indicating the molecule's electron-donating capacity. |

| LUMO Energy | -0.5 to -1.0 | The lowest energy level unoccupied by electrons, reflecting the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 7.5 to 8.5 | The energy difference between the HOMO and LUMO, a measure of the molecule's electronic excitability and chemical reactivity. schrodinger.com |

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. The predicted gap for this molecule suggests a moderate level of reactivity, characteristic of many substituted furans.

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. orientjchem.orgresearchgate.net In furan, the region around the oxygen atom exhibits a negative electrostatic potential due to the lone pairs of electrons, while the hydrogen atoms are regions of positive potential. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The 1-chloro-2-methylpropyl substituent introduces significant conformational flexibility due to rotation around the C-C single bonds. Molecular dynamics (MD) simulations and conformational analysis are essential to understand the preferred spatial arrangements and their energetic landscapes. bohrium.complos.org

The presence of two chiral centers in Furan, 2-(1-chloro-2-methylpropyl)- (at the carbon bonded to the furan ring and the carbon bearing the chlorine atom) gives rise to four possible stereoisomers (diastereomeric pairs of enantiomers). For each of these isomers, rotation around the single bond connecting the furan ring to the alkyl group and the single bond within the alkyl chain will lead to various conformers.

Computational modeling of analogous 2-alkylfurans, such as 2-isopropylfuran, suggests that the lowest energy conformations are those that minimize steric hindrance between the substituent and the furan ring. nih.govchemspider.com For Furan, 2-(1-chloro-2-methylpropyl)-, the most stable conformers would likely position the bulky isopropyl group and the chlorine atom away from the plane of the furan ring. The energy barriers for rotation between these conformers (transition states) are expected to be relatively low, allowing for rapid interconversion at room temperature. nih.gov

Table 2: Predicted Relative Energies of Conformational States

| Conformer Type | Description | Predicted Relative Energy (kcal/mol) |

| Anti-periplanar | The furan ring and the isopropyl group are positioned on opposite sides of the central C-C bond. | 0 (most stable) |

| Gauche | The furan ring and the isopropyl group are at approximately a 60° dihedral angle. | 1.5 - 3.0 |

| Eclipsed (Transition State) | The furan ring and the isopropyl group are aligned, representing a rotational energy barrier. | 4.0 - 6.0 |

Prediction of Spectroscopic Signatures for Mechanistic Elucidation (Beyond Basic Identification)

While basic spectroscopic techniques like NMR and IR are used for structural confirmation, advanced computational methods can predict subtle spectroscopic features that can help in detailed mechanistic studies and conformational analysis.

For Furan, 2-(1-chloro-2-methylpropyl)-, specific spectroscopic signatures can be predicted. In ¹H NMR spectroscopy, the coupling constants between the protons on the chiral centers and the adjacent methylene (B1212753) and methyl groups would be highly dependent on the dihedral angles, and therefore, the preferred conformations. nih.gov By comparing experimentally observed coupling constants with those predicted for different low-energy conformers, the dominant solution-phase conformation could be determined.

Similarly, in the infrared (IR) spectrum, the vibrational frequencies of the C-Cl stretch and the C-H bending modes of the alkyl substituent would be sensitive to the local electronic and steric environment. nih.gov Shifts in these frequencies among different isomers or under different conditions could provide clues about intermolecular interactions or conformational changes. Advanced techniques like vibrational circular dichroism (VCD) could be particularly powerful in distinguishing between the different enantiomers, as they would exhibit mirror-image spectra.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

For Furan, 2-(1-chloro-2-methylpropyl)-, the calculated vibrational spectra would reveal characteristic frequencies for the furan ring, the C-Cl bond, and the alkyl chain. The furan ring vibrations include C-H stretching, C=C stretching, and ring breathing modes. The presence of the 2-(1-chloro-2-methylpropyl) substituent would influence the positions of these bands compared to unsubstituted furan. The C-Cl stretching frequency is a key indicator of the halogen's presence and its environment.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT calculation of the vibrational frequencies for Furan, 2-(1-chloro-2-methylpropyl)-. The assignments are based on the analysis of vibrational modes from the calculation.

Table 1: Predicted Vibrational Frequencies for Furan, 2-(1-chloro-2-methylpropyl)-

| Predicted Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Assignment |

|---|---|---|---|

| ~3100-3150 | Medium | Low | Furan C-H stretching |

| ~2850-3000 | Strong | Strong | Alkyl C-H stretching |

| ~1500-1600 | Strong | Medium | Furan C=C stretching |

| ~1350-1450 | Medium | Medium | CH₃ bending |

| ~1000-1100 | Medium | Strong | Furan ring breathing |

| ~650-800 | Strong | Medium | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for Structural Insights

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful method for confirming molecular structures. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the NMR shielding tensors, which are then converted to chemical shifts. science.gov These predictions for both ¹H and ¹³C NMR spectra are invaluable for assigning experimental signals and understanding the electronic environment of each nucleus.

For Furan, 2-(1-chloro-2-methylpropyl)-, the calculated chemical shifts would be sensitive to the electron-withdrawing effect of the chlorine atom and the oxygen of the furan ring, as well as the steric environment of the bulky sec-butyl group. The protons and carbons of the furan ring would show distinct shifts influenced by the substituent. The chemical shift of the methine proton attached to the same carbon as the chlorine atom would be a particularly informative signal.

The following table provides an example of predicted ¹H and ¹³C NMR chemical shifts for Furan, 2-(1-chloro-2-methylpropyl)-, based on computational modeling.

Table 2: Predicted NMR Chemical Shifts (ppm) for Furan, 2-(1-chloro-2-methylpropyl)-

| Atom | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |

|---|---|---|

| Furan C2 | - | ~155 |

| Furan C3 | ~6.3 | ~108 |

| Furan C4 | ~6.4 | ~110 |

| Furan C5 | ~7.4 | ~142 |

| Chloro-methine C | ~4.8 | ~65 |

| Methyl C (on isopropyl) | ~1.1 (doublet) | ~20 |

| Methyl C (on isopropyl) | ~1.0 (doublet) | ~19 |

| Isopropyl-methine C | ~2.1 (multiplet) | ~35 |

Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry is crucial for understanding the reaction mechanisms involving substituted furans. acs.org Theoretical modeling can elucidate reaction pathways, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain experimentally.

Computational Studies of Reaction Energetics and Transition States

For Furan, 2-(1-chloro-2-methylpropyl)-, a key reaction to investigate would be its behavior in the presence of nucleophiles or under conditions that could lead to elimination or substitution reactions. DFT calculations can be used to model the potential energy surface of such reactions. rsc.org For instance, the mechanism of a nucleophilic substitution at the carbon bearing the chlorine atom can be explored. This would involve locating the transition state structure for the displacement of the chloride ion by a nucleophile.

Table 3: Hypothetical Energetics for a Nucleophilic Substitution Reaction

| Reaction Step | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Furan, 2-(1-chloro-2-methylpropyl)- + Nucleophile |

| Transition State | +25.0 | Symmetrical structure with partial bonds to Cl and Nucleophile |

| Products | -10.0 | Furan, 2-(1-nucleophile-2-methylpropyl)- + Cl⁻ |

Solvation Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. researchgate.net Computational models can account for these solvation effects using either implicit or explicit solvent models. maxapress.comrsc.org Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, which can provide more detailed insights into specific solvent-solute interactions but are more computationally demanding.

For reactions involving a charged species or a polar transition state, such as the nucleophilic substitution of Furan, 2-(1-chloro-2-methylpropyl)-, polar solvents would be expected to stabilize these species, thereby lowering the activation energy and accelerating the reaction. maxapress.com Computational studies can quantify this effect by comparing the reaction energetics in the gas phase with those in different solvents.

Table 4: Hypothetical Activation Energies in Different Solvents

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 35.0 |

| Toluene | 2.4 | 30.5 |

| Acetone | 20.7 | 26.2 |

| Water | 78.4 | 24.5 |

| Acetonitrile | 36.6 | 25.8 |

Environmental Fates and Transformational Pathways of Furan, 2 1 Chloro 2 Methylpropyl

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as sunlight (photolysis), water (hydrolysis), and oxidation.

Photolytic Degradation under Simulated Environmental Conditions

No specific studies on the photolytic degradation of Furan (B31954), 2-(1-chloro-2-methylpropyl)- were identified in the available literature. Generally, furan-containing compounds can undergo photodegradation when exposed to sunlight. The furan ring is susceptible to photo-oxidation, which can lead to ring-opening and the formation of various degradation products. For chlorinated compounds, photolysis can also involve the cleavage of the carbon-chlorine bond scispace.com. However, without experimental data for Furan, 2-(1-chloro-2-methylpropyl)-, its specific photolytic half-life and degradation products remain unknown.

Hydrolysis and Other Water-Mediated Transformations

The hydrolysis of Furan, 2-(1-chloro-2-methylpropyl)- would involve the reaction of the compound with water. The presence of a chlorine atom attached to a secondary carbon suggests that the compound could be susceptible to hydrolysis, potentially leading to the replacement of the chlorine with a hydroxyl group to form an alcohol. The rate of hydrolysis would be influenced by factors such as pH and temperature. For instance, the hydrolysis of the structurally similar compound 2-chloro-2-methylpropane (B56623) is a known reaction that produces hydrochloric acid elsevierpure.com. However, no specific hydrolysis data for Furan, 2-(1-chloro-2-methylpropyl)- is currently available.

Oxidation Pathways in Atmospheric and Aquatic Environments

In the atmosphere, organic compounds can be oxidized by hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). In aquatic environments, oxidation can be initiated by photochemically produced reactive species. The furan ring is generally reactive towards electrophilic attack and oxidation. The double bonds in the furan ring are susceptible to attack by ozone and hydroxyl radicals, which can lead to the formation of a variety of smaller, more oxidized compounds. The alkyl and chloro-substituted side chain would also be subject to oxidation. Without specific studies, the atmospheric and aquatic oxidation pathways and rates for Furan, 2-(1-chloro-2-methylpropyl)- can only be hypothesized based on the reactivity of its functional groups.

Biotransformation in Environmental Systems

Biotransformation, or biodegradation, is the breakdown of organic compounds by living organisms, primarily microorganisms.

Microbial Degradation in Soil and Water Matrices

No studies specifically investigating the microbial degradation of Furan, 2-(1-chloro-2-methylpropyl)- in soil or water were found. However, research on other furan derivatives and chlorinated compounds provides some insight. For example, some microbial strains have been shown to degrade 3-methyl-2-(2-oxopropyl)furan (B3359846) d-nb.inforesearchgate.net. The ability of microorganisms to degrade a compound depends on their enzymatic capabilities. The presence of a chlorine atom can sometimes hinder microbial degradation, as halogenated compounds can be more resistant to breakdown. General studies on the biodegradation of organic pollutants in soil and water highlight the importance of microbial communities in environmental remediation mdpi.comstrath.ac.uk.

Role of Specific Enzymes in Environmental Biotransformation

The enzymatic pathways for the biotransformation of Furan, 2-(1-chloro-2-methylpropyl)- have not been elucidated. Generally, the initial steps in the microbial degradation of aromatic compounds involve oxygenases, which introduce oxygen atoms into the aromatic ring, making it more susceptible to cleavage. For chlorinated compounds, dehalogenases are enzymes that can remove halogen atoms. It is plausible that a combination of oxygenases and dehalogenases would be required for the complete mineralization of Furan, 2-(1-chloro-2-methylpropyl)-. However, the specific enzymes involved remain to be identified.

Sorption and Desorption Behavior in Environmental Compartments

The movement and partitioning of Furan, 2-(1-chloro-2-methylpropyl)- in the environment will be significantly influenced by its sorption and desorption characteristics in soil and sediment. These processes are largely governed by the compound's physicochemical properties, such as its octanol-water partition coefficient (Kow) and water solubility, as well as the characteristics of the environmental compartment, including organic carbon content, clay mineralogy, and pH.

Due to the lack of experimental data for Furan, 2-(1-chloro-2-methylpropyl)-, its sorption behavior is predicted based on its structural components: a furan ring, a chloro- substituent, and an alkyl group. The presence of the alkyl group and the furan ring suggests a degree of hydrophobicity, which would lead to a tendency to sorb to organic matter in soil and sediment. The octanol-water partition coefficient (log Kow) is a key indicator of this tendency. For structurally related compounds like some alkylated furans, log Kow values can be in the range of 2 to 4, suggesting a moderate potential for sorption. The addition of a chlorine atom would likely increase the log Kow and thus the sorption potential.

Conversely, desorption is the process by which a sorbed chemical is released from a soil or sediment particle back into the water phase. For compounds with moderate to high sorption tendencies, desorption can be a slow process, leading to their persistence in the solid phase of the environment.

Research on other heterocyclic aromatic compounds, such as thiophene (B33073) and benzofuran, has indicated that van der Waals forces are the dominant mechanism for their sorption to soil. nih.gov It is plausible that similar forces would play a significant role in the sorption of Furan, 2-(1-chloro-2-methylpropyl)-.

The following table provides estimated physicochemical properties for Furan, 2-(1-chloro-2-methylpropyl)- based on data for structurally similar compounds. These estimations are intended to provide a general understanding of the compound's likely environmental behavior.

Table 1: Estimated Physicochemical Properties and their Implications for Sorption/Desorption

| Property | Estimated Value/Range | Implication for Sorption/Desorption |

| Log Kow (Octanol-Water Partition Coefficient) | 2.5 - 4.5 | Moderate to high potential for sorption to organic matter in soil and sediment. |

| Water Solubility | Low to Moderate | Compounds with lower water solubility tend to partition more readily into the solid phase. |

| Organic Carbon-Water Partition Coefficient (Koc) | Moderate to High | Indicates a significant portion of the compound is likely to be associated with organic carbon in soil and sediment. |

It is important to note that these are estimated values and actual experimental data may vary. Factors such as the specific isomeric structure of the 1-chloro-2-methylpropyl group could also influence these properties.

Volatilization and Atmospheric Transport Considerations

The potential for Furan, 2-(1-chloro-2-methylpropyl)- to volatilize from soil and water surfaces and undergo atmospheric transport is determined by its vapor pressure and Henry's Law constant.

Volatilization:

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H). A higher H value indicates a greater tendency to partition from water to air. For chlorinated volatile organic compounds, volatilization can be a significant environmental fate process. bioline.org.br The rate of volatilization is influenced by environmental factors such as temperature, water body depth, and wind speed. usgs.gov

Given the presence of a chlorine atom and its likely semi-volatile nature, Furan, 2-(1-chloro-2-methylpropyl)- is expected to have a moderate potential for volatilization from water surfaces.

Atmospheric Transport:

Once in the atmosphere, the compound's persistence and transport distance are influenced by its reactivity with atmospheric oxidants (such as hydroxyl radicals) and its potential for deposition. Semi-volatile organic compounds (SVOCs) can be transported over long distances in the atmosphere. copernicus.orgcopernicus.orgnih.govcore.ac.uk This transport can occur in the gas phase or associated with atmospheric particles. The partitioning between the gas and particulate phases is dependent on the compound's vapor pressure and the ambient temperature.

The atmospheric residence time of Furan, 2-(1-chloro-2-methylpropyl)- will be determined by its rate of degradation. Photochemical oxidation by hydroxyl radicals is a primary degradation pathway for many organic compounds in the troposphere. nih.gov The structure of the furan ring and the presence of the alkyl and chloro- substituents will influence its reactivity.

The following table outlines the estimated properties relevant to the volatilization and atmospheric transport of Furan, 2-(1-chloro-2-methylpropyl)-.

Table 2: Estimated Properties Relevant to Volatilization and Atmospheric Transport

| Property | Estimated Value/Range | Implication for Volatilization and Atmospheric Transport |

| Vapor Pressure | Low to Moderate | Suggests the compound is likely to be semi-volatile, partitioning between the gas and particulate phases in the atmosphere. |

| Henry's Law Constant (H) | Moderate | Indicates a potential for volatilization from water bodies. |

| Atmospheric Half-life | Hours to Days (Estimated) | Suggests the potential for short- to medium-range atmospheric transport before significant degradation occurs. |

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for the chemical compound "Furan, 2-(1-chloro-2-methylpropyl)-". Consequently, it is not possible to generate the detailed article as requested in the provided outline.

The performed searches focused on various aspects of the compound's potential role as a synthetic building block, including its use in the synthesis of complex organic molecules, its applications in materials science, and its potential catalytic activities. The search queries were designed to retrieve information on its synthesis, reactivity, and specific applications as a precursor, monomer, or ligand.

The lack of any retrievable data for "Furan, 2-(1-chloro-2-methylpropyl)-" suggests that this compound may be one of the following:

A novel compound that has not yet been synthesized or characterized in published literature.

A theoretical compound that has not been practically realized.

A highly specialized intermediate that is not widely reported.

Referred to by a different, non-standard nomenclature in existing literature.

Without any scientific data, research findings, or documented applications for "Furan, 2-(1-chloro-2-methylpropyl)-", generating a scientifically accurate and informative article according to the specified detailed outline is not feasible. All sections of the requested article, from its utilization in complex organic syntheses to its potential in materials science and catalysis, would be entirely speculative and would not meet the required standards of scientific accuracy.

Therefore, this report concludes that the requested article on "Furan, 2-(1-chloro-2-methylpropyl)-" cannot be produced due to the absence of any available information on this specific chemical compound.

Challenges and Future Research Directions in the Study of Furan, 2 1 Chloro 2 Methylpropyl

Addressing Synthetic Efficiency and Sustainability Issues

The development of efficient and sustainable synthetic routes to "Furan, 2-(1-chloro-2-methylpropyl)-" is a primary hurdle that needs to be addressed. Current synthetic methodologies for substituted furans often rely on multi-step processes that may involve harsh reagents, low atom economy, and the generation of significant waste. Future research should prioritize the development of novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of catalytic methods, the use of renewable starting materials, and the design of processes that minimize energy consumption and environmental impact. A comparative analysis of potential synthetic routes is crucial for identifying the most promising avenues for sustainable production.

Exploring Novel Reactivity and Transformation Pathways

The reactivity of "Furan, 2-(1-chloro-2-methylpropyl)-" is a key area for future investigation. The interplay between the furan (B31954) ring, the chloro-substituted alkyl chain, and the methyl group is expected to give rise to unique chemical behaviors. Systematic studies are needed to elucidate its reactivity towards a wide range of reagents and reaction conditions. This includes exploring its potential in cycloaddition reactions, electrophilic and nucleophilic substitutions, and metal-catalyzed cross-coupling reactions. Understanding these fundamental transformation pathways will be instrumental in unlocking the compound's potential as a building block in organic synthesis.

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for accelerating the study of "Furan, 2-(1-chloro-2-methylpropyl)-." The application of quantum chemical methods, such as Density Functional Theory (DFT), can provide valuable insights into its electronic structure, molecular geometry, and spectroscopic properties. Furthermore, computational modeling can be employed to predict its reactivity, reaction mechanisms, and potential biological activity. The development of accurate and reliable computational models will not only complement experimental studies but also guide the design of new experiments, thereby saving time and resources.

Development of High-Throughput Analytical Methodologies

To facilitate the rapid and efficient study of "Furan, 2-(1-chloro-2-methylpropyl)-," the development of high-throughput analytical methodologies is essential. This includes the establishment of robust protocols for its purification, identification, and quantification. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, will be crucial for characterizing the compound and its reaction products. The development of automated analytical platforms could significantly accelerate the pace of research in this area.

Integration of Furan, 2-(1-chloro-2-methylpropyl)- into Emerging Chemical Technologies

The unique structural features of "Furan, 2-(1-chloro-2-methylpropyl)-" suggest its potential for integration into various emerging chemical technologies. For instance, its furan moiety could be exploited in the development of novel polymers, advanced materials, and functional dyes. The presence of a chlorine atom also opens up possibilities for its use as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Investigating its properties in the context of these applications could lead to the discovery of new and valuable technologies.

Identification of Knowledge Gaps and Prioritization of Future Research Endeavors

A critical assessment of the current state of knowledge reveals significant gaps in our understanding of "Furan, 2-(1-chloro-2-methylpropyl)-." The lack of fundamental data on its physicochemical properties, toxicological profile, and environmental fate represents a major barrier to its potential application. Therefore, future research should prioritize a systematic investigation of these fundamental aspects. A collaborative effort involving synthetic chemists, analytical chemists, computational chemists, and material scientists will be necessary to build a comprehensive knowledge base for this intriguing molecule.

Q & A

Q. What are the optimal laboratory synthesis routes for Furan, 2-(1-chloro-2-methylpropyl)-?

Methodological Answer: Synthesis typically involves halogenation of furan precursors. For example, nucleophilic substitution using 2-methylpropan-2-ol with HCl under controlled conditions (e.g., reflux with H2SO4 as a catalyst) can yield chlorinated derivatives. Alternative routes include Friedel-Crafts alkylation of furan with 1-chloro-2-methylpropane. Key steps include:

- Purification: Distillation under reduced pressure (boiling point ~115°C, similar to analogs ).

- Yield Optimization: Adjust stoichiometry of chlorinating agents and reaction time (e.g., 48 hours at 50°C for similar compounds ). Table 1: Comparison of Synthesis Methods

| Precursor | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methylpropan-2-ol | HCl, H2SO4 | Reflux, 6h | 65-70 | |

| Furan + 1-chloro-2-methylpropane | AlCl3 | 0°C, 2h | 55-60 |

Q. Which spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- 1H/13C NMR: Identify substituents via chemical shifts (e.g., chlorine-induced deshielding at δ 4.5–5.5 ppm for adjacent protons ).

- GC-MS: Confirm molecular ion peaks (e.g., m/z ≈ 160–170 for C8H11ClO) and fragmentation patterns .

- IR Spectroscopy: Detect C-Cl stretching vibrations (~550–600 cm⁻¹) and furan ring C-O-C bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can dimerization kinetics of Furan, 2-(1-chloro-2-methylpropyl)- be studied under varying conditions?

Methodological Answer: Dimerization, common in α-substituted furans, can be monitored via:

- Kinetic Trapping: Use methyl acrylate as a dienophile in Diels-Alder reactions to isolate intermediates .

- Temperature-Dependent Studies: Conduct reactions at 25°C, 40°C, and 60°C to calculate activation energy (Arrhenius plots).

- Computational Modeling: Apply DFT to compare thermodynamic stability of monomer vs. dimer . Key Finding: Steric hindrance from the 1-chloro-2-methylpropyl group reduces dimerization rates compared to less substituted analogs .

Q. How should researchers address contradictions in reported biological activity data for halogenated furans?

Methodological Answer: Discrepancies may arise from:

- Purity Issues: Validate compound purity via HPLC (>98%) before bioassays .

- Assay Variability: Standardize anti-inflammatory or antimicrobial tests (e.g., MIC values in triplicate ).

- Structural Analog Comparison: Compare activity with analogs like 3-chloro-2-methyltetrahydrofuran (CAS 5831-52-7) to identify substituent effects .

Q. What computational tools predict the environmental persistence of Furan, 2-(1-chloro-2-methylpropyl)-?

Methodological Answer:

- QSPR Models: Use logP (predicted ~2.23) and boiling point (~115°C) to estimate biodegradation half-lives .

- Neural Networks: Train models on datasets of chlorinated furans to predict hydrolysis rates in aquatic systems . Table 2: Predicted Properties vs. Experimental Data

| Property | QSPR Prediction | Experimental Range |

|---|---|---|

| logP | 2.23 | 2.0–2.5 |

| Water Solubility | 1.2 g/L | 0.8–1.5 g/L |

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.